2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core, substituted with a nitro group and a piperazine moiety linked to a methoxyphenyl group. Its intricate structure suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is achieved using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Methoxyphenyl Substitution: The final step involves the attachment of the methoxyphenyl group to the piperazine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(4-chlorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- 2-{2-[4-(4-methylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-19-21(26)22-18-7-4-16(25(27)28)14-20(18)30-19/h2-7,14,19H,8-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXFPEMHAAJAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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